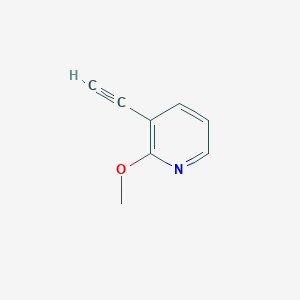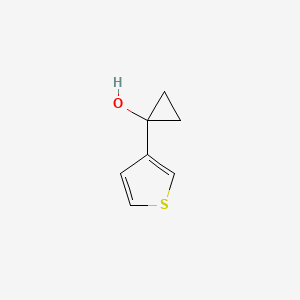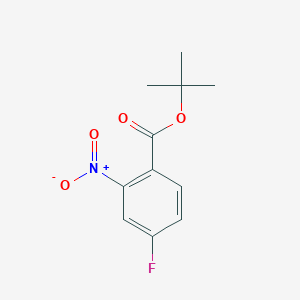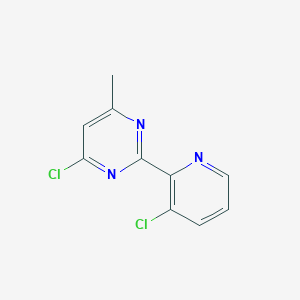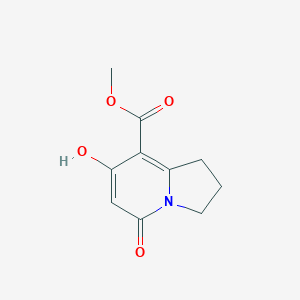
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Vue d'ensemble
Description
“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate” is a chemical compound with the CAS Number: 37704-45-3. Its molecular weight is 209.2 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate”. The InChI code for this compound is "1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h2-5H2,1H3" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate and its derivatives have been a focus of chemical research due to their potential applications in organic synthesis. For instance, studies have demonstrated the use of related compounds in the preparation of novel indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry. This involves reactions with various substituted anilines and allyl halides, leading to the synthesis of indolo- and furano-fused indolizinones. Such chemical processes are significant for the development of new organic compounds with potential applications in medicinal chemistry and material science (Mmutlane, Harris, & Padwa, 2005).
Anticancer Activity
Research into the medicinal applications of this compound derivatives has led to the synthesis of compounds with potential anticancer properties. For example, synthesis of specific derivatives and their evaluation against breast cancer cell lines have been conducted. These studies focus on the development of new therapeutic agents that might offer alternative treatments for cancer (Gaber et al., 2021).
Synthesis of Heterocyclic Compounds
The compound and its related derivatives play a crucial role in the synthesis of various heterocyclic compounds. These synthesized compounds are fundamental in the development of new drugs and materials, illustrating the compound's versatility in synthetic organic chemistry. Studies have explored efficient synthesis methods and the resultant compounds' potential applications in different fields, such as pharmaceuticals (Alizadeh, Abadi, & Ghanbaripour, 2014).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. Research in this area contributes to the ongoing search for new antibacterial agents that can address the challenge of antibiotic resistance (Amirov et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGMQGVKHQEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715926 | |
| Record name | Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37704-45-3 | |
| Record name | Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
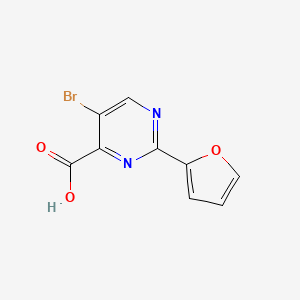

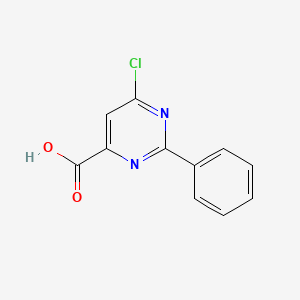

![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
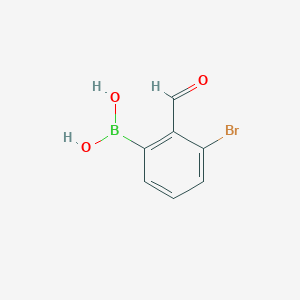
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
